Product packaging for Ethyl 4-(4-bromophenyl)-4-oxobutanoate(Cat. No.:CAS No. 30913-87-2)

Ethyl 4-(4-bromophenyl)-4-oxobutanoate

Cat. No.: B1330783
CAS No.: 30913-87-2
M. Wt: 285.13 g/mol
InChI Key: VKPICHZTXSNYMN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrO3 B1330783 Ethyl 4-(4-bromophenyl)-4-oxobutanoate CAS No. 30913-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPICHZTXSNYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345348
Record name Ethyl 4-(4-bromophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30913-87-2
Record name Ethyl 4-(4-bromophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Significance in Synthetic Organic Chemistry

The strategic importance of Ethyl 4-(4-bromophenyl)-4-oxobutanoate lies in its capacity to serve as a versatile scaffold for constructing more complex molecular frameworks. Its dual reactivity allows for sequential or tandem reactions, providing an efficient pathway to diverse chemical entities. The molecule is particularly noted as a building block for protein degraders, a class of therapeutic agents of significant interest in modern drug discovery. calpaclab.com

The two primary reactive sites of the molecule offer distinct opportunities for chemical modification:

The Ketoester Moiety : This functional group can be manipulated through various classic organic reactions to build cyclic and acyclic structures.

The Bromophenyl Group : The bromine atom on the aromatic ring acts as a synthetic handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions.

This orthogonal reactivity is key to its strategic value, enabling chemists to build molecular complexity in a controlled and predictable manner.

Conceptual Framework: β Ketoester Chemistry and Halogenated Aromatics

To fully appreciate the synthetic utility of Ethyl 4-(4-bromophenyl)-4-oxobutanoate, it is essential to understand the chemical principles governing its two key components.

The ethyl 4-oxobutanoate (B1241810) portion of the molecule is a classic example of a β-ketoester (or more accurately, a γ-ketoester, though it exhibits reactivity akin to β-dicarbonyl systems in many cyclization reactions). This functional group is a cornerstone of synthetic organic chemistry due to the reactivity of the methylene (B1212753) carbons adjacent to the carbonyl groups.

The presence of two carbonyl groups enhances the acidity of the α-protons (the hydrogens on the carbon between the ketone and the ester), making this position susceptible to deprotonation by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of bond-forming reactions.

Furthermore, the 1,4-dicarbonyl arrangement in this molecule is an ideal precursor for the synthesis of five-membered heterocycles through condensation reactions. A prominent example is the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with ammonia (B1221849), a primary amine, or a sulfur source to yield substituted pyrroles, furans, or thiophenes, respectively. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating these common heterocyclic cores. wikipedia.orgresearchgate.netalfa-chemistry.com

Other important reactions involving the ketoester moiety include:

Hantzsch Pyridine Synthesis : β-ketoesters are key components in this multi-component reaction to form dihydropyridines, which are precursors to pyridines. wikipedia.orgfiveable.mechemeurope.comorganic-chemistry.orgchemtube3d.com

Gewald Aminothiophene Synthesis : This reaction utilizes a ketone and an α-cyanoester with sulfur to produce highly substituted 2-aminothiophenes. wikipedia.orgresearchgate.netmdpi.com

The 4-bromophenyl group provides a site for some of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic synthesis: palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by a palladium catalyst, allowing for the formation of new bonds with a variety of coupling partners.

Key cross-coupling reactions involving the aryl bromide moiety include:

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species (like a boronic acid) to form a new carbon-carbon bond, typically to create biaryl structures. mdpi.commdpi.comwikipedia.orglibretexts.org This is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. libretexts.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgacsgcipr.org It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgrsc.org

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne to form an arylethyne. rsc.org

Stille Coupling : In this reaction, the aryl bromide is coupled with an organostannane reagent. rsc.org

The ability to perform these transformations on the aromatic ring, potentially after having modified the ketoester portion of the molecule, underscores the compound's value as a versatile synthetic intermediate.

Research Trajectory and Unaddressed Challenges in Its Chemical Space

Established Synthetic Routes to the Core Structure

Traditional methods for constructing the core of this compound rely on fundamental organic reactions that build the carbon skeleton step-by-step. These routes are often robust and scalable, forming the bedrock of synthetic strategies for this class of molecules.

A direct and conventional method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-(4-bromophenyl)-4-oxobutanoic acid. chemsynthesis.com This process, typically an acid-catalyzed reaction with ethanol (B145695), is a classic example of Fischer-Speier esterification. The reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol molecule. Subsequent dehydration yields the final ester product.

The starting keto acid, 4-(4-bromophenyl)-4-oxobutanoic acid, is readily prepared via the Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride, a common and efficient method for generating γ-keto acids. rsc.orgnih.gov While this two-step sequence (acylation followed by esterification) is reliable, the esterification step is an equilibrium process. To drive the reaction to completion, an excess of the alcohol (ethanol) is often used, or water is removed as it is formed.

Table 1: Typical Conditions for Fischer-Speier Esterification

Parameter Condition
Reactants 4-(4-bromophenyl)-4-oxobutanoic acid, Ethanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)
Solvent Ethanol (often used in excess)
Temperature Reflux

| Workup | Neutralization, Extraction, and Purification |

Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental to the synthesis of aryl ketones and are a cornerstone for constructing the butanoate backbone of the target molecule. nih.gov The most common strategy involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

To synthesize this compound, one can employ a Friedel-Crafts acylation of bromobenzene with an appropriate four-carbon acylating agent that already contains the ester functionality. A suitable reagent for this is ethyl 4-chloro-4-oxobutanoate (the acid chloride of ethyl succinate). In this reaction, a strong Lewis acid, such as aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This ion then undergoes electrophilic aromatic substitution with bromobenzene, primarily at the para position due to the directing effect of the bromine atom, to form the desired product.

This approach offers a more direct route to the final product compared to the esterification of a pre-formed keto acid. However, it requires the preparation of the specific acylating agent and careful control of reaction conditions to avoid side reactions.

Table 2: Friedel-Crafts Acylation Strategy

Step Description Reagents
1 Acylating Agent Preparation Succinic anhydride, Ethanol → Ethyl hydrogen succinate (B1194679) → Thionyl chloride → Ethyl 4-chloro-4-oxobutanoate

| 2 | Friedel-Crafts Acylation | Bromobenzene, Ethyl 4-chloro-4-oxobutanoate, Aluminum chloride (AlCl₃) |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org

While a specific, widely-cited multicomponent reaction for the direct synthesis of this compound is not prominently documented, general MCR strategies for the synthesis of γ-keto esters can be envisioned. For instance, a reaction could potentially be designed involving a bromophenyl-containing starting material, a three-carbon synthon, and an ethylating agent. Such strategies often rely on the sequential formation of reactive intermediates that are consumed in subsequent steps within the same reaction vessel. The development of new MCRs is an active area of research, and it is plausible that novel pathways could be devised for the efficient, one-pot synthesis of this and related structures.

Advanced Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry has seen a significant shift towards catalytic methods, which offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional stoichiometric approaches. Transition-metal catalysis and organocatalysis represent two major pillars of these advanced synthetic strategies.

Transition-metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds. nih.govglobethesis.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for synthesizing complex molecules, including aryl ketones and esters. mdpi.com

A potential route to this compound could involve the palladium-catalyzed coupling of an organometallic reagent derived from bromobenzene with a suitable butanoate derivative. For example, a Stille or Suzuki coupling could be employed. In a hypothetical Suzuki coupling, 4-bromophenylboronic acid could be coupled with a derivative like ethyl 4-halo-3-oxobutanoate under palladium catalysis.

More advanced palladium-catalyzed reactions involve the direct C-H activation of arenes or the carbonylation of aryl halides. These methods can reduce the number of synthetic steps required by avoiding the pre-functionalization of starting materials. For instance, a palladium-catalyzed carbonylative coupling of bromobenzene with a suitable alkene precursor could potentially construct the desired framework. These methods are at the forefront of synthetic innovation and offer highly efficient, though often catalyst-sensitive, routes to complex structures. organic-chemistry.org

Table 3: Examples of Palladium Catalysts in Keto Ester Synthesis

Catalyst System Reaction Type Reference
Pd(OAc)₂ / P(4-FC₆H₄)₃ Asymmetric α-allylation of β-keto esters thieme-connect.com
Pd₂(dba)₃ Direct α-ketoesterification globethesis.com
PdCl₂(dppf) Suzuki-Miyaura coupling mdpi.com

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful field in asymmetric synthesis. acs.org Organocatalysts offer advantages such as low toxicity, stability to air and moisture, and the ability to promote reactions with high enantioselectivity. researchgate.net

For the synthesis of γ-keto esters, organocatalytic strategies often involve the conjugate addition of nucleophiles to α,β-unsaturated systems. While a direct organocatalytic synthesis of this compound is not standard, precursors to this molecule could be assembled using organocatalytic methods. For example, an organocatalyzed Michael addition of a nucleophile to an α,β-unsaturated ketone bearing the 4-bromophenyl group could establish the core carbon skeleton.

A key area of development is the catalytic asymmetric functionalization of the γ-position of β-ketocarbonyl compounds, which traditionally react at the more acidic α-position. nih.govacs.org Recent studies have shown that through dynamic kinetic processes, organocatalysts can direct reactions to the γ-position, providing access to δ-amino β-ketoesters and related structures. nih.govacs.org This type of advanced strategy could be adapted to introduce functionality that leads to the target molecule.

Table 4: Common Organocatalysts in Keto Ester Transformations

Catalyst Type Example Application
Amino Acids L-Proline Aldol (B89426) and Mannich reactions
Cinchona Alkaloids Quinine, Quinidine derivatives Asymmetric peroxidation, Michael additions
Thioureas/Squaramides Bifunctional catalysts Asymmetric conjugate additions

| Diaminomethylenemalononitrile (DMM) | DMM-based catalysts | Asymmetric conjugate additions |

An in-depth examination of the synthetic strategies for this compound reveals a landscape of sophisticated chemical and biochemical methodologies. This article focuses specifically on advanced techniques involving chemoenzymatic transformations and the critical aspect of stereochemical control in the synthesis of its analogues and derivatives.

Derivatization and Structural Diversity of Ethyl 4 4 Bromophenyl 4 Oxobutanoate

Functionalization of the Aromatic Ring

The presence of a bromine atom and a deactivating keto group on the aromatic ring of ethyl 4-(4-bromophenyl)-4-oxobutanoate dictates the strategies for its further functionalization. Electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are the primary methods employed for this purpose.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. In the case of this compound, the 4-oxo-butanoate substituent is a meta-directing group due to its electron-withdrawing nature. Conversely, the bromine atom is an ortho-, para-directing group, albeit a deactivating one. The interplay of these directing effects, combined with the steric hindrance, will influence the regioselectivity of EAS reactions.

Common EAS reactions that could be applied to this substrate include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at the position meta to the keto group (and ortho to the bromine). Similarly, further halogenation would be directed to the same position. Friedel-Crafts acylation, which introduces an acyl group, is a valuable tool for creating new carbon-carbon bonds on the aromatic ring. masterorganicchemistry.com

Reaction Reagents Potential Product
NitrationHNO₃, H₂SO₄Ethyl 4-(4-bromo-3-nitrophenyl)-4-oxobutanoate
BrominationBr₂, FeBr₃Ethyl 4-(2,4-dibromophenyl)-4-oxobutanoate
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 4-(4-bromo-3-acylphenyl)-4-oxobutanoate

Analog Synthesis via Modifications of the Bromine Atom

The bromine atom on the aromatic ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast number of analogs with diverse functionalities. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a variety of organoboron compounds. By coupling this compound with different boronic acids or esters, a wide range of biphenyl (B1667301) derivatives and other arylated or vinylated analogs can be synthesized. mdpi.com

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds. The reaction of this compound with various primary or secondary amines, in the presence of a palladium catalyst and a suitable ligand, can yield a library of N-aryl derivatives. wikipedia.orglibretexts.org

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, leading to the formation of arylalkynes. organic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction enables the formation of carbon-carbon bonds between the aryl bromide and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds. nih.govbeilstein-journals.org

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, BaseBiphenyl derivatives
Buchwald-HartwigR₂NHPd₂(dba)₃, Ligand, BaseN-Aryl amines
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, BaseArylalkynes
HeckAlkenePd(OAc)₂, PPh₃, BaseSubstituted alkenes

Transformations of the Butanoate Chain and Ester Group

The butanoate chain of this compound offers multiple sites for chemical modification, including the α- and γ-positions relative to the ester group, as well as the ester functionality itself.

Modifications at the α- and γ-Positions

The α-position of the butanoate chain (adjacent to the ester carbonyl) can be functionalized through enolate chemistry. Deprotonation with a suitable base can generate an enolate, which can then react with various electrophiles. For instance, alkylation with alkyl halides would introduce substituents at the α-position.

The γ-keto group is another key site for derivatization. It can undergo a variety of reactions typical of ketones, such as reduction to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be a precursor for further transformations. A study on the dialkylation of related ethyl 4-(het)aryl-3-oxobutanoates has shown the potential for constructing cyclopentenone structures through subsequent intramolecular cyclization. researchgate.net

Alternative Ester Formations and Conversions

The ethyl ester group can be readily transformed into other functional groups, enhancing the structural diversity of the derivatives.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the ethyl ester will yield the corresponding carboxylic acid, 4-(4-bromophenyl)-4-oxobutanoic acid. libretexts.orglibretexts.orgchemguide.co.uk This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Transesterification: By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, other esters (e.g., methyl, tert-butyl) can be prepared. This is often an equilibrium-driven process. masterorganicchemistry.com

Amidation: The ester can be converted directly to an amide by reaction with an amine, often requiring elevated temperatures or the use of specific catalysts. Alternatively, conversion of the ester to the carboxylic acid followed by coupling with an amine using standard peptide coupling reagents is a common and efficient method for amide synthesis. researchgate.netrsc.orgnsf.gov

Transformation Reagents Product Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
TransesterificationR'OH, H⁺ or R'O⁻New Ester (COOR')
AmidationR₂NHAmide (CONR₂)

Synthesis of Fused and Spirocyclic Systems

The functional groups present in this compound and its derivatives can be utilized to construct more complex molecular architectures, such as fused and spirocyclic systems. These structures are of significant interest in medicinal chemistry and materials science.

Intramolecular reactions are key to the formation of these systems. For example, derivatives of this compound with appropriately positioned nucleophiles and electrophiles can undergo cyclization to form fused ring systems. The specific nature of the fused ring will depend on the nature and length of the tether connecting the reacting groups.

Spirocycles, which contain two rings connected by a single common atom, can also be synthesized. This often involves a key step where a bifunctional reagent reacts with the starting material, or a derivative thereof, to form the spirocyclic core. For instance, a three-component reaction involving an arylamine, isatin, and a 1,3-dicarbonyl compound has been shown to produce spiro[dihydropyridine-oxindoles]. beilstein-journals.org While not a direct reaction of the title compound, it illustrates a general strategy that could be adapted. The synthesis of spiro-isoquinolino piperidine (B6355638) derivatives has also been reported, showcasing the construction of complex spiro systems. nih.gov

The development of synthetic routes to fused and spirocyclic systems from this compound would significantly expand the chemical space accessible from this versatile starting material.

Construction of Heterocyclic Architectures from the Compound

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems due to its bifunctional nature, possessing both a ketone and an ester group. These functional groups provide reactive sites for cyclization reactions with appropriate binucleophilic reagents, leading to the formation of diverse and complex molecular architectures. This section explores the derivatization of the parent compound to construct key nitrogen-containing heterocycles, including pyrazoles, benzimidazoles, and indoles, which are significant scaffolds in medicinal chemistry and materials science.

Pyrazole (B372694) and Related Nitrogen Heterocycles

The synthesis of pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, classically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). The starting material, this compound, is a γ-ketoester (a 1,4-dicarbonyl precursor), not a β-ketoester (1,3-dicarbonyl). Consequently, its direct reaction with hydrazine does not typically yield a pyrazole ring. Instead, it undergoes a cyclocondensation reaction to form a six-membered nitrogen heterocycle, specifically a dihydropyridazinone derivative.

The reaction mechanism involves the initial formation of a hydrazone at the more reactive ketone carbonyl. This is followed by an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the ester carbonyl, leading to cyclization and the elimination of ethanol (B145695). The product of this reaction is 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

Table 1: Synthesis of Dihydropyridazinone from this compound

Reactant 1 Reactant 2 Product Heterocyclic Core
This compound Hydrazine 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one Dihydropyridazinone

For the synthesis of a pyrazole ring, a β-ketoester, such as Ethyl 4-(4-bromophenyl)-3-oxobutanoate, would be the required starting material. nih.gov The reaction of this related β-ketoester with hydrazine would proceed via the well-established Knorr pyrazole synthesis to yield a pyrazolone, which exists in tautomeric equilibrium with its pyrazole form. youtube.com

Benzimidazole (B57391) Derivatives

Benzimidazoles, which contain a benzene (B151609) ring fused to an imidazole (B134444) ring, can be synthesized by the condensation of o-phenylenediamines with various carbonyl compounds, including ketones. nih.govorientjchem.org this compound can serve as the ketone component in this reaction, known as the Phillips benzimidazole synthesis.

The reaction proceeds by the condensation of one of the amino groups of an o-phenylenediamine (B120857) with the ketone carbonyl of this compound to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The subsequent elimination of a molecule of water from the cyclic intermediate results in the formation of the aromatic benzimidazole ring system. The final product is an ethyl ester of a 2-substituted benzimidazole, specifically Ethyl 3-(2-(4-bromophenyl)-1H-benzo[d]imidazol-2-yl)propanoate. This transformation effectively converts the linear keto-ester into a complex heterocyclic structure.

Table 2: Synthesis of Benzimidazole Derivative

Reactant 1 Reactant 2 Product Name Key Reaction
This compound o-Phenylenediamine Ethyl 3-(2-(4-bromophenyl)-1H-benzo[d]imidazol-2-yl)propanoate Phillips Synthesis

Indole (B1671886) Systems

The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals. The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgrsc.org The ketone functionality of this compound makes it an excellent substrate for this transformation.

The synthesis begins with the acid-catalyzed reaction between this compound and a phenylhydrazine to form a phenylhydrazone. The phenylhydrazone then tautomerizes to its enamine form. The crucial step of the synthesis is a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond and breaks the N-N bond. numberanalytics.com The resulting di-imine intermediate subsequently undergoes cyclization and, following the elimination of ammonia (B1221849) and rearomatization, yields the final indole product.

When reacting with phenylhydrazine, the resulting product is Ethyl 3-(2-(4-bromophenyl)-1H-indol-3-yl)propanoate. This method allows for the regioselective construction of a highly substituted indole core, with the aryl group from the ketone positioned at C-2 and the remainder of the carbon chain at C-3 of the indole ring. researchgate.net

Table 3: Fischer Indole Synthesis Product

Ketone Substrate Reagent Catalyst Product Name
This compound Phenylhydrazine Acid (e.g., H₂SO₄, PPA) Ethyl 3-(2-(4-bromophenyl)-1H-indol-3-yl)propanoate

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

One-dimensional NMR experiments are fundamental for identifying the different chemical environments of protons and carbons within the molecule.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their integration (relative number of protons). For Ethyl 4-(4-bromophenyl)-4-oxobutanoate, the spectrum would show characteristic signals for the ethyl ester group and the butanoate chain, as well as the protons on the bromophenyl ring.

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on typical chemical shifts for the functional groups present.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet (t)3H-O-CH₂-CH₃
~2.75Triplet (t)2H-CO-CH₂-CH₂ -CO-
~3.30Triplet (t)2H-CO-CH₂ -CH₂-CO-
~4.15Quartet (q)2H-O-CH₂ -CH₃
~7.65Doublet (d)2HAromatic H (ortho to Br)
~7.85Doublet (d)2HAromatic H (ortho to CO)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule (two methyl/methylene (B1212753) carbons in the ethyl group, two methylene carbons in the butanoate chain, four aromatic carbons, and two carbonyl carbons).

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on typical chemical shifts for the functional groups present.

Chemical Shift (δ, ppm)Assignment
~14.1-O-CH₂-CH₃
~28.5-CO-CH₂-CH₂ -CO-
~33.5-CO-CH₂ -CH₂-CO-
~60.8-O-CH₂ -CH₃
~128.5Aromatic C -Br
~129.8Aromatic C H (ortho to Br)
~132.0Aromatic C H (ortho to CO)
~135.5Aromatic C -CO
~172.5C =O (Ester)
~196.0C =O (Ketone)

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, a COSY spectrum would show cross-peaks connecting the methyl and methylene protons of the ethyl group. It would also show a key correlation between the two adjacent methylene groups of the butanoate chain (-CO-CH₂ -CH₂ -CO-).

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons, providing direct one-bond C-H correlations. youtube.comcolumbia.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming that the proton signal at ~4.15 ppm is attached to the carbon at ~60.8 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This is instrumental for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include:

Correlations from the methylene protons at ~3.30 ppm to both the ketone carbonyl carbon (~196.0 ppm) and the aromatic carbon attached to the carbonyl group (~135.5 ppm).

Correlations from the methylene protons of the ethyl group (~4.15 ppm) to the ester carbonyl carbon (~172.5 ppm).

Correlations from the aromatic protons to various carbons within the phenyl ring, confirming substitution patterns.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₂H₁₃BrO₃. calpaclab.com The presence of bromine is highly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass units.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₃BrO₃
Calculated Monoisotopic Mass284.00482 Da
Expected [M+H]⁺ (for ⁷⁹Br)285.01210
Expected [M+H]⁺ (for ⁸¹Br)287.01005

The experimentally determined exact mass from an HRMS analysis would be compared to the calculated value to confirm the elemental composition with high confidence. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation patterns. ekb.eg By fragmenting the parent ion, one can deduce the structure of the molecule by analyzing the resulting fragment ions. For this compound, key fragmentation pathways would involve the cleavage of the ester and ketone functionalities.

Table 4: Predicted Major Fragments in ESI-MS/MS

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment Structure
257259[M-C₂H₄]⁺ (Loss of ethene)
241243[M-OC₂H₅]⁺ (Loss of ethoxy radical)
183185[BrC₆H₄CO]⁺ (Bromobenzoyl cation)
155157[BrC₆H₄]⁺ (Bromophenyl cation)

The observation of the bromobenzoyl cation (m/z 183/185) is particularly diagnostic for the presence of the 4-bromobenzoyl moiety.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The most prominent features would be the two strong carbonyl (C=O) stretching vibrations for the ketone and the ester, which appear at slightly different frequencies.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (CH₂, CH₃)
~1735C=O StretchEster
~1685C=O StretchAromatic Ketone
~1600, ~1485C=C StretchAromatic Ring
~1250C-O StretchEster
~830C-H Bend1,4-disubstituted aromatic

The presence of two distinct C=O peaks is strong evidence for the keto-ester structure, while the bands in the 1600-1450 cm⁻¹ region confirm the aromatic ring, and the C-H bend around 830 cm⁻¹ is characteristic of the 1,4- (para) substitution pattern.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic separation techniques are fundamental to the analysis of this compound. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from impurities and starting materials. The choice of chromatographic technique and its specific parameters are critical for achieving optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound, offering high resolution, accuracy, and sensitivity. Due to the compound's aromatic and keto-ester functionalities, reversed-phase HPLC is the most commonly employed mode of separation.

In a typical reversed-phase setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is generally effective. The inclusion of a small amount of acid, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution, particularly if the compound exhibits any tendency for keto-enol tautomerism, which can lead to peak broadening.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the bromophenyl group in the molecule provides a strong chromophore that absorbs UV radiation. The selection of the detection wavelength is optimized to the absorbance maximum of the compound, typically in the range of 254 nm. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions, while the peak area provides a quantitative measure of its concentration.

ParameterIllustrative Conditions
Stationary Phase Octadecylsilane (C18), 5 µm particle size
Mobile Phase Acetonitrile and Water with 0.1% Trifluoroacetic Acid
Detection UV at 254 nm

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography of this compound. The stationary phase most commonly used is silica (B1680970) gel, a polar adsorbent, coated onto a solid support such as a glass or aluminum plate.

The separation on a silica gel plate is governed by the principles of normal-phase chromatography, where the polarity of the analyte relative to the mobile phase dictates its mobility. For a compound of intermediate polarity like this compound, a mobile phase consisting of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is typically employed. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. An ideal Rf value for good separation is generally in the range of 0.3 to 0.5.

Visualization of the separated spots on the TLC plate is readily accomplished due to the aromatic nature of the compound. Under ultraviolet (UV) light (typically at 254 nm), the compound will appear as a dark spot against the fluorescent background of the TLC plate. This non-destructive visualization method allows for the compound to be recovered if preparative TLC is performed. Alternatively, staining with iodine vapor can be used, which reacts with the aromatic ring to produce a brownish spot.

ParameterIllustrative Conditions
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane and Ethyl Acetate (e.g., in a 7:3 v/v ratio)
Visualization UV light (254 nm) or Iodine Vapor

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern the reactivity of Ethyl 4-(4-bromophenyl)-4-oxobutanoate.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and is considered nucleophilic, while the LUMO is the innermost empty orbital and is considered electrophilic. libretexts.org

For this compound, the energy and distribution of these orbitals dictate its reactive behavior. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In a typical FMO analysis, the HOMO is often localized on the electron-rich bromophenyl ring, while the LUMO is centered on the electron-deficient carbonyl groups. This distribution indicates that the molecule is likely to act as a nucleophile at the aromatic ring and as an electrophile at the carbonyl carbons in reactions. cureffi.org

Table 1: Hypothetical FMO Parameters for this compound

Parameter Energy Value (eV) Description
HOMO Energy -6.85 Energy of the highest occupied molecular orbital; associated with the ability to donate electrons.
LUMO Energy -1.20 Energy of the lowest unoccupied molecular orbital; associated with the ability to accept electrons.

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic ketones.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface map displays regions of varying electrostatic potential, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

In the MEP surface of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the ketone and ester carbonyl groups due to their high electronegativity and the presence of lone pairs. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. researchgate.net Conversely, the most positive potential (blue) is typically found around the hydrogen atoms, particularly those on the ethyl group and the aromatic ring, making them susceptible to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will bind within a receptor's active site. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, these methods are essential for exploring its conformational landscape and identifying low-energy, stable structures. mdpi.com The molecule possesses several rotatable single bonds, including the C-C bonds in the butanoate chain and the C-O bond of the ester group.

MD simulations can reveal the preferred orientations of the bromophenyl ring relative to the carbonyl group and the conformational flexibility of the ethyl ester chain. nih.gov By simulating the molecule's dynamics, researchers can understand how it might change its shape to fit into a binding pocket or how its conformation influences its reactivity. The output of an MD simulation is a trajectory that describes the atomic positions over time, from which stable conformational clusters can be identified. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, especially DFT, is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. chemrxiv.orgnih.gov This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy calculated as the difference between the transition state and the reactants provides insight into the reaction kinetics. chemrxiv.org

For reactions involving this compound, such as a nucleophilic addition to one of its carbonyl groups, computational methods can be used to:

Model the step-by-step pathway of the reaction.

Calculate the activation barriers for competing pathways to predict the major product. mdpi.com

Investigate the role of solvents or catalysts in the reaction. chemrxiv.org

For example, a study on the reaction between ethyl halides and trimethoxyphosphine showed that the process occurs in two stages, with the second stage being rate-limiting. chemrxiv.org A similar approach could be applied to understand reactions of this compound, providing a detailed molecular-level picture that is often difficult to obtain through experimental means alone.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov From a computational perspective, this involves calculating a variety of molecular descriptors for this compound and its analogs. These descriptors quantify various aspects of the molecule's physicochemical properties.

Computational descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching of the molecular skeleton.

By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov

Note: The data in this table is a mix of known values and illustrative predictions for QSAR modeling.

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT) Methods

DFT methods are widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.net For this compound, DFT calculations can be employed to compute its vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.

The process involves first optimizing the molecule's geometry to find its lowest energy structure. Then, vibrational frequency calculations are performed on this optimized structure to predict the positions of absorption bands in the IR spectrum. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structure confirmation and assignment. researchgate.net

Table 3: Comparison of Hypothetical Calculated and Typical Experimental IR Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹, Scaled) Typical Experimental Range (cm⁻¹)
C=O Stretch (Ketone) 1685 1680-1700
C=O Stretch (Ester) 1730 1735-1750
C-O Stretch (Ester) 1250 1200-1300
C-Br Stretch 650 600-700

Note: The data in this table is illustrative, representing typical results from DFT calculations for molecules with these functional groups.

Applications in Advanced Organic Synthesis and Translational Research

Utility as a Synthon in Pharmaceutical Chemistry

In the realm of pharmaceutical sciences, Ethyl 4-(4-bromophenyl)-4-oxobutanoate is highly regarded as a synthon—a fundamental building block that can be strategically incorporated into a target molecule. Its utility is evident in both the initial stages of drug discovery and the intricate pathways of complex pharmaceutical synthesis.

Building Block for Drug Lead Synthesis

The structure of this compound is particularly amenable for the generation of drug leads. It is classified within a family of "Protein Degrader Building Blocks," indicating its role in the development of molecules designed to target and eliminate specific proteins associated with disease. calpaclab.com The presence of the 4-bromophenyl group is especially significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions are instrumental in modern drug discovery, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity and explore the structure-activity relationships (SAR) of potential drug candidates.

Intermediate in Complex Pharmaceutical Pathways

Beyond its role as a primary building block, this compound frequently appears as a key intermediate in multi-step synthetic routes aimed at producing pharmaceutically active compounds. evonik.com Its keto-ester functionality can be selectively manipulated to introduce a variety of functional groups or to construct new ring systems. For example, the dialkylation of related ethyl 4-aryl-3-oxobutanoates serves as a pathway to synthesize cyclopentenone structures, which are core motifs in various biologically active molecules. amanote.com This adaptability makes it an essential intermediate for creating a library of compounds for high-throughput screening in the drug discovery process.

Construction of Novel Organic Scaffolds and Heterocycles for Medicinal Chemistry

A primary application of this compound in medicinal chemistry is in the synthesis of heterocyclic compounds. These cyclic structures containing atoms other than carbon are prevalent in a vast number of approved drugs. The compound's reactive sites allow for cyclization reactions with various reagents to form diverse and novel molecular scaffolds.

One of the most significant applications is in the synthesis of pyridazinone derivatives. researchgate.netnih.govscilit.com Pyridazinones are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The synthesis often involves the reaction of a β-aroylpropionic acid derivative (obtainable from this compound) with hydrazine (B178648) hydrate (B1144303) or its derivatives.

Research has demonstrated that heterocycles derived from related starting materials exhibit significant antimicrobial activity. researchgate.net For instance, novel fused heterocyclic 1,2,4-triazolo[3,4-b] calpaclab.comresearchgate.netscilit.comthiadiazine derivatives, some containing a 4-bromophenyl group, have shown promising results against various bacterial and fungal strains. nih.gov Similarly, quinoline-1,3,4-oxadiazole hybrids featuring a bromophenyl moiety have been synthesized and evaluated as dual anticancer and antimicrobial agents. nih.gov

Table 1: Examples of Bioactive Heterocycles Synthesized from Bromophenyl-Containing Precursors

Resulting Compound Class Precursor Moiety Biological Activity Investigated Key Findings
Pyridazinone Derivatives 4-Aryl-4-oxobutanoic acid Analgesic, Anti-inflammatory, COX Inhibition nih.gov Compounds showed potent analgesic and anti-inflammatory activities without causing gastric lesions. nih.gov
Fused Triazolo-Thiadiazines 4-Bromophenyl Antimicrobial (Antibacterial & Antifungal) nih.gov Derivatives with a p-bromo phenyl group at position C-6 exhibited high activity against tested fungi. nih.gov
Quinoline-Oxadiazole Hybrids 2-(4-bromophenyl)quinoline Anticancer, Antimicrobial nih.gov Hybrids showed considerable cytotoxic activity against HepG2 and MCF-7 cancer cell lines and potent antimicrobial activity. nih.gov
5-Amino-4-quinolones Aryl-substituted quinoline Antibacterial (Gram-positive) nih.gov Identified compounds with potent activity against numerous clinical isolates of multidrug-resistant bacteria. nih.gov

Potential Contributions to Materials Science and Polymer Chemistry

While the primary applications of this compound are concentrated in pharmaceutical research, its chemical structure suggests potential utility in materials science. The aromatic bromine atom is a key functional group for polymerization reactions, particularly through cross-coupling methodologies like Suzuki or Stille coupling. This could enable its incorporation into conjugated polymers, which are materials of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The keto group offers another site for modification, allowing the molecule to be tethered to polymer backbones or used to create specialized polymer architectures. The combination of the ester and ketone functionalities could also be exploited in the synthesis of polyesters with specific properties, where the bromophenyl group can be used for post-polymerization modification to fine-tune the material's characteristics. Although this area is less explored, the compound's structural attributes present opportunities for the development of novel functional materials and polymers.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methods

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of Ethyl 4-(4-bromophenyl)-4-oxobutanoate is no exception. Future research will prioritize the development of sustainable and green synthetic methods to minimize environmental impact and enhance process efficiency. nih.govresearchgate.net

One promising approach involves the use of biocatalysts, such as immobilized enzymes or whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae). sphinxsai.com These biocatalytic methods often proceed under mild reaction conditions, in aqueous media, and can offer high chemo-, regio-, and enantioselectivity, thereby reducing the need for protecting groups and minimizing waste generation. sphinxsai.com Another avenue of exploration is the application of electrochemical synthesis. rsc.org By using electricity as a "clean" reagent, these methods can obviate the need for stoichiometric oxidants or reductants, leading to a significant reduction in waste and the use of hazardous materials. rsc.org

Exploration of Novel Reactivity Modes and Catalytic Systems

Expanding the synthetic utility of this compound hinges on the exploration of novel reactivity modes and the development of innovative catalytic systems. The inherent reactivity of the keto and ester functional groups, along with the aryl bromide moiety, provides a rich platform for chemical transformations. nih.govnih.gov

Recent advancements in catalysis offer exciting possibilities. For instance, photoredox catalysis, which utilizes visible light to initiate chemical reactions, presents a powerful tool for C-H functionalization and cross-coupling reactions. acs.org This methodology could enable the direct arylation or alkylation of the aromatic ring of this compound under mild conditions, avoiding the harsh reagents often required in traditional methods. acs.org

Furthermore, the development of novel biopolymer-based catalysts and metal-organic frameworks (MOFs) could provide highly active and selective catalysts for a range of transformations. mdpi.com These catalysts can offer advantages such as mild reaction conditions, high yields, and easy recovery and recyclability. The exploration of palladium-catalyzed Suzuki cross-coupling reactions, for example, could be used to selectively functionalize the aryl bromide portion of the molecule, opening up pathways to a diverse range of derivatives. nih.govmdpi.com Research into the reactivity of analogous β,γ-unsaturated α-ketoesters has revealed their versatility as synthons in asymmetric catalysis, suggesting that similar strategies could be applied to unlock new reaction pathways for this compound. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced control, efficiency, and safety compared to traditional batch processes. researchgate.netnih.gov This technology is particularly well-suited for the multi-step synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, and its application to the synthesis and derivatization of this compound holds significant promise. bohrium.comrsc.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better reproducibility. mdpi.com The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, enabling reactions to be performed under conditions that are often not feasible in batch reactors. mdpi.com This can lead to faster reaction times and the ability to safely handle hazardous intermediates. nih.gov

Automated flow synthesis systems can integrate reaction, separation, and analysis into a continuous process, minimizing manual intervention and enabling high-throughput screening of reaction conditions. syrris.comvapourtec.com This is particularly valuable for optimizing synthetic routes and for the rapid generation of compound libraries for drug discovery. syrris.com The application of flow chemistry has been successfully demonstrated for the synthesis of α-ketoesters, highlighting its potential for the production of this compound and its derivatives. nih.govresearchgate.net The combination of computer-aided synthesis planning with automated flow chemistry further accelerates the development of efficient and robust synthetic processes. mit.edu

Expanding the Scope of Derivatization for Functional Molecule Discovery

This compound serves as a valuable scaffold for the discovery of new functional molecules. Future research will focus on expanding the scope of its derivatization to access a wider range of chemical space and to explore novel biological activities and material properties. greyhoundchrom.comresearchgate.net

The presence of multiple reactive sites—the ketone, the ester, and the aryl bromide—allows for a variety of chemical modifications. The ketone functionality can be targeted for reactions such as reductions, reductive aminations, and aldol (B89426) condensations to introduce new functional groups and stereocenters. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. The aryl bromide is a key handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 4-(4-bromophenyl)-4-oxobutanoate, and how do reaction conditions influence yield?

  • Answer: Two primary methods are reported:

  • Route 1: Condensation of 3-(4-bromobenzoyl)propionic acid with ethanol, achieving ~99% yield under optimized esterification conditions .
  • Route 2: Use of diazoethyl acetate, yielding ~74% due to competing side reactions (e.g., carbene formation) .
    Key factors affecting yield include temperature control (to minimize decomposition), catalyst selection (acid vs. base), and solvent polarity. For example, polar aprotic solvents enhance nucleophilic attack in esterification.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Answer:

  • NMR: The bromophenyl group shows distinct aromatic protons (δ 7.6–7.8 ppm as a doublet), while the ketone (C=O) appears at ~200–210 ppm in 13C^{13}\text{C} NMR.
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity analysis, as demonstrated for structurally similar esters like ethyl 4-chloro-3-oxobutanoate .
  • X-ray crystallography: For derivatives like cyclohexenone analogs, X-ray confirms stereochemistry and intermolecular interactions (e.g., C–H···π bonds) .

Advanced Research Questions

Q. How can stereoselective reduction of the ketone group in this compound be optimized?

  • Answer: Enzymatic reduction in a biphasic system (e.g., n-butyl acetate/water) minimizes substrate inhibition and enhances enantioselectivity. For example, Sporobolomyces salmonicolor aldehyde reductase achieves >95% yield of (R)-4-chloro-3-hydroxybutanoate with 86% enantiomeric excess (ee) in similar substrates . Critical parameters include pH (6.5–7.5), NADPH cofactor recycling (using glucose dehydrogenase), and solvent-to-water ratio (1:1 recommended).

Q. What strategies resolve discrepancies in reported biological activity data for bromophenyl-containing ketones?

  • Answer: Discrepancies often arise from substituent positioning (para vs. ortho) and assay conditions. For example:

  • Fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show stronger COX-2 inhibition due to fluorine’s electronegativity enhancing binding affinity .
  • Bromophenyl derivatives may exhibit lower solubility, requiring DMSO co-solvents in bioassays, which can artifactually reduce activity .
    Standardized protocols (e.g., fixed solvent concentrations, cell-line validation) are critical for cross-study comparisons.

Q. How is impurity profiling conducted for this compound in pharmaceutical intermediates?

  • Answer:

  • LC-MS/MS: Identifies trace byproducts (e.g., de-esterified acids or halogenated side products) with detection limits <0.1% .
  • Forced degradation studies: Exposure to heat, light, or hydrolytic conditions (acid/alkali) reveals stability-related impurities, such as 4-(4-bromophenyl)-4-oxobutanoic acid .

Methodological and Data Analysis Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitutions?

  • Answer: Bromine’s strong electron-withdrawing effect activates the phenyl ring for meta -directed electrophilic substitution. However, steric hindrance from the ethyl ester group limits reactivity at the ortho position. Comparative studies with chloro or iodo analogs (e.g., ethyl 4-(4-iodophenyl)-4-oxobutyrate) show slower reaction rates due to iodine’s lower electronegativity .

Q. What experimental design considerations address conflicting yields in synthetic methods?

  • Answer:

  • Reagent purity: Diazoethyl acetate in Route 2 often contains stabilizers (e.g., copper salts), which may catalyze side reactions.
  • Workup protocols: Acidic quenching in Route 1 minimizes ester hydrolysis, whereas aqueous extraction in Route 2 may lose product to the aqueous phase.
  • Scale dependency: Microscale reactions (<1 mmol) favor Route 2, while bulk synthesis (>10 mmol) uses Route 1 for higher reproducibility .

Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for bromophenyl derivatives, while others show negligible effects?

  • Answer: Variations arise from:

  • Test organisms: Gram-positive bacteria (e.g., S. aureus) are more susceptible to lipophilic bromophenyl compounds than Gram-negative species .
  • Synergistic effects: Co-administration with membrane disruptors (e.g., polymyxin B) enhances activity against resistant strains .
  • Compound aggregation: At high concentrations (>100 µM), self-association reduces bioavailability, falsely indicating low potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.